Triethoxyfluorosilane chemical structure and properties
Triethoxyfluorosilane chemical structure and properties
An In-Depth Technical Guide to Triethoxyfluorosilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethoxyfluorosilane (TEFS) is an organosilane compound with significant potential across various scientific and industrial domains. Its unique chemical structure, featuring both hydrolyzable ethoxy groups and a stable silicon-fluorine bond, imparts a distinct reactivity profile that makes it a valuable chemical intermediate and surface modification agent. This technical guide provides a comprehensive overview of the core chemical structure, physicochemical properties, and key applications of Triethoxyfluorosilane. Detailed experimental protocols for surface modification, based on established methodologies for analogous silanes, are presented. Furthermore, this document includes visualizations of the molecular structure and reaction mechanisms to facilitate a deeper understanding of its functionality.
Chemical Structure and Identifiers
Triethoxyfluorosilane is characterized by a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃) and one fluorine atom. The ethoxy groups are susceptible to hydrolysis, which is the key to its function in forming polysiloxane networks and bonding to inorganic substrates. The fluorine atom, in contrast, forms a strong, stable bond with silicon, influencing the compound's electronic properties and reactivity.
The structure facilitates its primary role as a crosslinking agent and adhesion promoter, where the ethoxy groups react with moisture to form reactive silanol (B1196071) (Si-OH) groups.[1] These silanols can then condense with hydroxyl groups on the surface of inorganic materials (like glass or metal) or with other silanol molecules to form durable siloxane bonds (Si-O-Si).
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | triethoxy(fluoro)silane | [2] |
| CAS Number | 358-60-1 | [2] |
| Molecular Formula | C₆H₁₅FO₃Si | [2] |
| Molecular Weight | 182.27 g/mol | [1] |
| InChIKey | XVYIJOWQJOQFBG-UHFFFAOYSA-N | [2] |
| Synonyms | Fluorotriethoxysilane, Silicon fluoride (B91410) triethoxide |[1] |
Physicochemical and Spectroscopic Properties
Triethoxyfluorosilane is a colorless, flammable liquid that is sensitive to moisture.[1][3] Its physical properties are critical for handling, storage, and application design. The compound's reactivity with water to produce hydrofluoric acid necessitates careful handling in controlled environments.[1]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless liquid | [1] |
| Density | 0.9 g/cm³ | [1] |
| Boiling Point | 134 °C | [1] |
| Melting Point | 134-135 °C | [1] |
| Flash Point | >30 °C | [1] |
| Refractive Index | 1.36 | [1] |
| Sensitivity | Moisture Sensitive |[1] |
Synthesis and Reactivity
Synthesis Pathway (General Method)
While specific, detailed industrial synthesis protocols for Triethoxyfluorosilane are proprietary, a general approach can be inferred from the synthesis of analogous alkyltriethoxysilanes. One common method involves the alcoholysis of a corresponding chlorosilane. For Triethoxyfluorosilane, this would likely involve the controlled reaction of trichlorofluorosilane (B14710468) (SiCl₃F) with anhydrous ethanol (B145695).
Reaction: SiCl₃F + 3 C₂H₅OH → SiF(OC₂H₅)₃ + 3 HCl
This reaction must be carried out under anhydrous conditions to prevent premature hydrolysis and polymerization of the product. An acid scavenger, such as a tertiary amine, is typically used to neutralize the hydrochloric acid byproduct.[4]
Core Reactivity: Hydrolysis and Condensation
The primary utility of Triethoxyfluorosilane stems from its ability to undergo hydrolysis and condensation.[3] This two-step process is fundamental to its application in surface modification and as a crosslinking agent.
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Hydrolysis: The three ethoxy groups react with water, replacing the ethoxy group with a hydroxyl group (silanol) and releasing ethanol. This reaction can be catalyzed by either acid or base.[3] Si(OC₂H₅)₃F + 3 H₂O ⇌ Si(OH)₃F + 3 C₂H₅OH
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Condensation: The newly formed, highly reactive silanol groups condense with each other or with hydroxyl groups present on a substrate surface. This reaction forms stable siloxane (Si-O-Si) or Si-O-Substrate bonds and releases water. 2 Si(OH)₃F → (OH)₂FSi-O-SiF(OH)₂ + H₂O
This polymerization process results in the formation of a durable, cross-linked polysiloxane network covalently bonded to the substrate.
Applications in Research and Development
Triethoxyfluorosilane is a versatile compound with applications spanning multiple industries.
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Silicone Rubber Production: It is used as a crosslinking agent to enhance the strength, durability, and thermal stability of silicone rubber.[1]
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Surface Modification: It is widely used to modify the surfaces of glass and metal.[1] The resulting siloxane layer can impart properties such as hydrophobicity, improved adhesion, and chemical resistance.
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Adhesion Promoter: In coatings, adhesives, and sealants, it improves the bond between organic polymers and inorganic substrates (e.g., pigments, fillers, glass, metals).[1] This enhanced adhesion leads to more durable and high-performance composite materials.
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Electronics Industry: In the fabrication of semiconductor devices, Triethoxyfluorosilane can be used for surface treatments to improve the performance and reliability of electronic components.[1]
Experimental Protocols
The following are generalized protocols for the use of alkoxysilanes in surface modification. These should be adapted based on the specific substrate and desired surface properties. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Surface Modification via Solution-Phase Deposition
This protocol describes the creation of a silane (B1218182) layer on a hydroxylated surface (e.g., glass, silicon wafer, or oxidized metal).
1. Materials and Reagents:
- Substrate (e.g., glass slides)
- Triethoxyfluorosilane (TEFS)
- Anhydrous solvent (e.g., Toluene or Ethanol)
- Deionized (DI) water
- Isopropanol, Acetone
- Nitrogen gas source
- Oven or hotplate
2. Methodology:
4. Characterization:
- The success of the surface modification can be quantified by measuring the water contact angle using a goniometer. A successful hydrophobic modification will result in a significant increase in the contact angle compared to the activated substrate.
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clean [label="1. Ultrasonicate in\nAcetone, IPA, DI Water"];
activate [label="2. Activate Surface\n(e.g., O₂ Plasma)"];
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immerse [label="4. Immerse Substrate\n(1-4h, RT, N₂ atm)"];
rinse [label="5. Rinse with Toluene\n to remove excess"];
cure [label="6. Cure in Oven\n(110-120°C, 30-60 min)"];
end [label="End: Modified Surface", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> clean;
clean -> activate;
activate -> immerse;
prepare_sol -> immerse [style=dashed];
immerse -> rinse;
rinse -> cure;
cure -> end;
}
Safety and Handling
Triethoxyfluorosilane is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is a flammable liquid and vapor.[3] It causes severe skin burns and eye damage.[3] Upon contact with moisture, it can decompose to liberate ethanol and hydrofluoric acid, which is highly corrosive and toxic.[1]
-
Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[3] Ensure all containers are properly grounded to avoid static discharge.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen) to protect from moisture.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during disposal procedures.
Conclusion
Triethoxyfluorosilane is a valuable organosilane due to its dual functionality. The hydrolyzable ethoxy groups provide a mechanism for forming robust, cross-linked networks and for covalently bonding to inorganic surfaces. This reactivity makes it an effective crosslinking agent, adhesion promoter, and surface modifier in a wide range of applications, from advanced materials to electronics. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers and scientists to safely and effectively leverage its potential in developing next-generation materials and technologies.
